4-(2-Chlorophenyl)piperazin-1-amine
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Overview
Description
4-(2-Chlorophenyl)piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)piperazin-1-amine can be achieved through several methods. One common method involves the reaction of 2-chloroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce production costs. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(2-Chlorophenyl)piperazin-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)piperazin-1-amine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings. This results in the inhibition of neurotransmitter release and subsequent physiological effects. The compound’s ability to modulate GABAergic activity makes it a potential candidate for the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): Similar structure but with the chlorine atom in a different position.
1-(4-Chlorophenyl)piperazine: Another structural isomer with the chlorine atom in the para position.
Uniqueness
4-(2-Chlorophenyl)piperazin-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atom can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C10H14ClN3 |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-(2-chlorophenyl)piperazin-1-amine |
InChI |
InChI=1S/C10H14ClN3/c11-9-3-1-2-4-10(9)13-5-7-14(12)8-6-13/h1-4H,5-8,12H2 |
InChI Key |
UFFNOFNDCGMTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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